Pyricarbate
Overview
Description
Pyricarbate, also known as pyridinol carbamate, is a synthetic chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It has been used in the treatment of atherosclerosis, hyperlipidemias, and thrombo-embolic disorders . This compound is known for its antioxidative and anti-inflammatory properties, making it useful in dermatology for conditions like eczema, dermatitis, and skin aging .
Mechanism of Action
Target of Action
Pyricarbate, also known as pyridinol carbamate, is a synthetic chemical compound primarily used in the treatment of various skin conditions . It is known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Mode of Action
This compound operates through a dual mechanism of action. Firstly, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . These are signaling molecules that play a key role in the inflammatory response and are often elevated in conditions like eczema and dermatitis . By inhibiting these cytokines, this compound reduces inflammation, which in turn alleviates symptoms such as redness, swelling, and itching .
Biochemical Pathways
Its second mode of action is as an antioxidant . The skin is constantly exposed to oxidative stress from environmental factors like UV radiation, pollution, and even normal cellular processes . This oxidative stress can lead to the formation of reactive oxygen species (ROS), which can damage skin cells and accelerate the aging process . This compound neutralizes these ROS, thereby protecting skin cells from oxidative damage .
Result of Action
By reducing inflammation and neutralizing ROS, this compound protects skin cells from oxidative damage, alleviates symptoms such as redness, swelling, and itching, and potentially slows the skin aging process .
Action Environment
These factors, such as UV radiation and pollution, can cause oxidative stress, which this compound counteracts through its antioxidant action .
Biochemical Analysis
Biochemical Properties
Pyricarbate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to have anticholinesterase activity . This means that this compound can inhibit the action of cholinesterases, enzymes that are essential for the breakdown of acetylcholine, a key neurotransmitter .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways and gene expression . Its anticholinesterase activity can lead to an increase in acetylcholine levels, which can affect various cellular processes, including cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cholinesterases by binding to the active site of these enzymes, preventing them from breaking down acetylcholine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its anticholinesterase activity can lead to a progressive increase in acetylcholine levels
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of this compound could potentially lead to toxic or adverse effects due to excessive inhibition of cholinesterases
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of acetylcholine . It interacts with cholinesterases, which are key enzymes in these pathways . This compound’s anticholinesterase activity can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
The synthesis of pyricarbate involves the reaction of 2,6-pyridinedimethanol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the carbamate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Pyricarbate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyricarbate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound’s antioxidative properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is employed in the treatment of cardiovascular diseases, including atherosclerosis and hyperlipidemias.
Industry: This compound is used as an antistatic agent and dispersing agent in various industrial applications.
Comparison with Similar Compounds
Pyricarbate can be compared with other similar compounds, such as:
Carbamate derivatives: These compounds share similar chemical structures and properties, including antioxidative and anti-inflammatory effects.
Triazoles: Known for their biological activities, including fungicidal action and cholinesterase inhibition.
This compound stands out due to its dual mechanism of action, making it unique among other dermatological agents.
Properties
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSSHBERGOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045708 | |
Record name | Pyricarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-26-4 | |
Record name | Pyridinol carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyricarbate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyricarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyricarbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRICARBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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